2-Phenyl-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)acetamide is a complex organic compound with the molecular formula C18H16Br2Cl3N3OS. It is known for its unique structure, which includes multiple halogen atoms and functional groups, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)acetamide typically involves multiple steps, including halogenation, acylation, and amination reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product .
Industrial Production Methods
the principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied to its production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and aniline moieties.
Reduction: Reduction reactions can target the carbonyl and halogen groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Phenyl-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, although it is not yet used in clinical settings.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenyl-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)acetamide involves interactions with various molecular targets and pathways. Its halogenated structure allows it to interact with enzymes and proteins, potentially inhibiting their function. The exact pathways and targets are still under investigation, but its unique structure suggests it may have multiple modes of action .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methoxyanilino)carbothioyl]amino}ethyl)acetamide
- 2-Phenyl-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)acetamide
Uniqueness
What sets 2-Phenyl-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)acetamide apart from similar compounds is its specific arrangement of halogen atoms and functional groups.
Properties
CAS No. |
303062-42-2 |
---|---|
Molecular Formula |
C18H16Br2Cl3N3OS |
Molecular Weight |
588.6 g/mol |
IUPAC Name |
2-phenyl-N-[2,2,2-trichloro-1-[(2,4-dibromo-6-methylphenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C18H16Br2Cl3N3OS/c1-10-7-12(19)9-13(20)15(10)25-17(28)26-16(18(21,22)23)24-14(27)8-11-5-3-2-4-6-11/h2-7,9,16H,8H2,1H3,(H,24,27)(H2,25,26,28) |
InChI Key |
XPCPZWUVTPOVLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.